![molecular formula C26H28N6O2S B2900580 (4-benzylpiperazin-1-yl)(2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone CAS No. 1207039-95-9](/img/structure/B2900580.png)
(4-benzylpiperazin-1-yl)(2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a benzylpiperazine, a methoxyphenyl group, a 1,2,3-triazole ring, and a thiazole ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine, methoxyphenyl, 1,2,3-triazole, and thiazole groups all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the specific arrangement of its atoms .Scientific Research Applications
I apologize, but it seems there is limited information available on the specific scientific research applications of the compound “(4-benzylpiperazin-1-yl)(2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone”. The search results primarily discuss synthesis methods and properties of related compounds rather than direct applications.
However, based on the structure and related compounds, we can infer some potential areas of research where such a compound might be relevant:
Anticancer Research
Compounds with similar structures have been evaluated for their in vitro cytotoxic activity against various cancer cell lines .
Antimicrobial Activity
Related triazole derivatives have been studied for their antimicrobial properties , which could suggest potential applications in developing new antibiotics or antifungal agents .
Crystallography Studies
The crystal structure analysis of similar compounds can provide insights into intermolecular forces and hydrogen bonding, which are crucial for understanding molecular interactions .
Pharmacological Research
Indole derivatives, which share some structural similarities, have diverse biological and clinical applications, indicating that this compound could also be explored for various pharmacological activities .
Chemical Synthesis
The compound’s structure suggests it could be used in the synthesis of other complex molecules, potentially as a building block in organic chemistry .
Biological Potential
Compounds with benzyl and methoxyphenyl groups have been reviewed for their biological potential, including anti-HIV activity .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to better understand its properties and potential uses. This could involve in-depth studies of its physical and chemical properties, investigations into its potential biological activity, and development of methods for its synthesis .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2S/c1-18-24(26(33)31-15-13-30(14-16-31)17-20-7-5-4-6-8-20)35-25(27-18)23-19(2)32(29-28-23)21-9-11-22(34-3)12-10-21/h4-12H,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVGVBYYZVFNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperazin-1-yl)(2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone |
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